

Chemical structure and molecular weight of 4-(Difluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Difluoromethoxy)benzylamine

Cat. No.: B061096

[Get Quote](#)

An In-depth Technical Guide to 4-(Difluoromethoxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Difluoromethoxy)benzylamine**, a key building block in medicinal chemistry and drug development. The incorporation of the difluoromethoxy group is a recognized strategy for enhancing the metabolic stability and modulating the lipophilicity of pharmacologically active molecules. This document outlines the compound's chemical structure, molecular weight, and key physicochemical properties, and presents a plausible synthetic pathway.

Chemical Structure and Properties

4-(Difluoromethoxy)benzylamine, with the CAS number 177842-14-7, is a benzylamine derivative characterized by a difluoromethoxy substituent at the para position of the benzene ring.^{[1][2][3]} Its IUPAC name is [4-(difluoromethoxy)phenyl]methanamine.^[1]

Molecular Formula: C₈H₉F₂NO^{[1][2][3][4][5]}

Molecular Weight: 173.16 g/mol ^{[2][3][4][5]}

The presence of the difluoromethoxy group significantly influences the electronic properties and metabolic fate of molecules into which it is incorporated, making it a valuable moiety for the

design of novel therapeutic agents.

Physicochemical Data

The following table summarizes the key physicochemical properties of **4-(Difluoromethoxy)benzylamine**. This data is essential for its handling, characterization, and application in synthetic protocols.

Property	Value	Reference
Appearance	Clear, light yellow/light orange liquid	[3]
Boiling Point	227 °C	[3][4]
Density	1.196 g/cm ³	[3][4]
Refractive Index	1.491	[3][4]
Flash Point	91 °C	[3][4]
pKa (Predicted)	8.90 ± 0.10	[3]
Purity (Commercial)	≥ 98%	[2]
Storage Conditions	Under inert gas (Nitrogen or Argon) at 2–8 °C	[3][4]

Synthesis Pathway

While specific experimental protocols for the direct synthesis of **4-(Difluoromethoxy)benzylamine** are not readily available in the provided search results, a logical synthetic route can be proposed based on established chemical transformations for analogous compounds. The synthesis likely proceeds via a two-step process starting from 4-hydroxybenzaldehyde.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-(Difluoromethoxy)benzylamine**.

Experimental Protocol Outline

Step 1: Synthesis of 4-(Difluoromethoxy)benzaldehyde (Intermediate)

This step involves the introduction of the difluoromethoxy group onto the phenolic hydroxyl of 4-hydroxybenzaldehyde. A common method for this transformation is the use of a difluorocarbene precursor, such as sodium chlorodifluoroacetate.

- **Reaction Setup:** 4-hydroxybenzaldehyde is dissolved in a suitable polar aprotic solvent (e.g., DMF) in a reaction vessel equipped with a stirrer and a condenser.
- **Reagent Addition:** A base (e.g., potassium carbonate) is added to the solution to deprotonate the phenol. Subsequently, sodium chlorodifluoroacetate is added portion-wise at an elevated temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography, to yield 4-(difluoromethoxy)benzaldehyde.

Step 2: Synthesis of **4-(Difluoromethoxy)benzylamine** (Final Product)

The final step is the conversion of the aldehyde group of the intermediate to a primary amine. Reductive amination is a standard and efficient method for this transformation.

- **Reaction Setup:** 4-(Difluoromethoxy)benzaldehyde is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reaction vessel (autoclave).
- **Reagent Addition:** A source of ammonia (e.g., a solution of ammonia in methanol) and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon) are added to the vessel.

- **Hydrogenation:** The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred vigorously at a specified temperature and pressure until hydrogen uptake ceases. The progress of the reaction is monitored by TLC or HPLC.
- **Work-up and Purification:** After the reaction is complete, the catalyst is carefully removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to give the crude **4-(difluoromethoxy)benzylamine**. Further purification can be achieved by distillation under reduced pressure to afford the final product with high purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. 4-(DIFLUOROMETHOXY)BENZYLAMINE | 177842-14-7 | INDOFINE Chemical Company [indofinechemical.com]
- 3. 4-(DIFLUOROMETHOXY)BENZYLAMINE CAS#: 177842-14-7 [amp.chemicalbook.com]
- 4. 4-(DIFLUOROMETHOXY)BENZYLAMINE | 177842-14-7 [chemicalbook.com]
- 5. aceschem.com [aceschem.com]
- To cite this document: BenchChem. [Chemical structure and molecular weight of 4-(Difluoromethoxy)benzylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b061096#chemical-structure-and-molecular-weight-of-4-difluoromethoxy-benzylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com